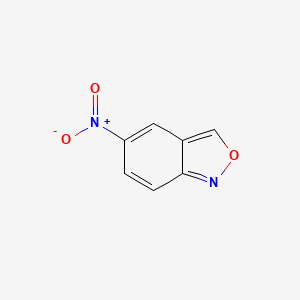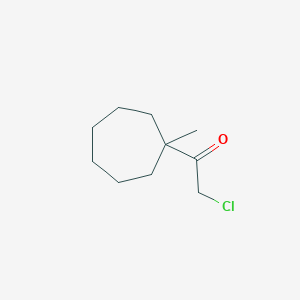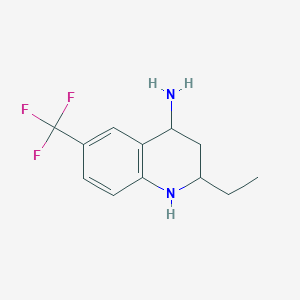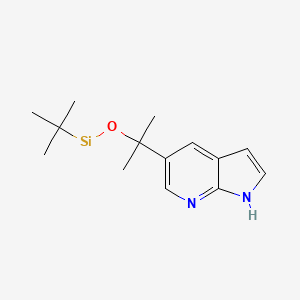
Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroquinone core substituted with a di-2’-chloroethylamino group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone and 2-chloroethylamine as the primary starting materials.
Substitution Reaction: The hydroquinone undergoes a substitution reaction with 2-chloroethylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position of the hydroquinone ring.
Industrial Production Methods
Industrial production of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives with different substitution patterns.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethylamino group under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced hydroquinone derivatives, and various substituted hydroquinone compounds.
Applications De Recherche Scientifique
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- involves its interaction with cellular components, particularly DNA. The chloroethylamino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also targets specific enzymes involved in DNA repair, further enhancing its anticancer effects.
Comparaison Avec Des Composés Similaires
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- can be compared with other similar compounds, such as:
Melphalan: An alkylating agent used in cancer treatment, which also contains a chloroethylamino group.
Chlorambucil: Another alkylating agent with a similar mechanism of action but different chemical structure.
Sarcolysine: A compound with a similar chloroethylamino group, known for its antitumor activity.
Uniqueness
The uniqueness of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- lies in its specific substitution pattern on the hydroquinone core, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA and its potential as a multifunctional reagent in chemical synthesis make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
63884-42-4 |
|---|---|
Formule moléculaire |
C11H15Cl2NO3 |
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3 |
Clé InChI |
JTUARZHCHIJJGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


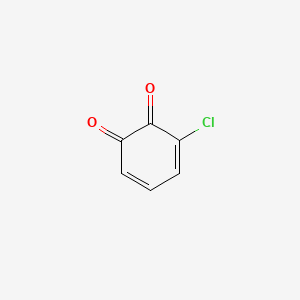
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
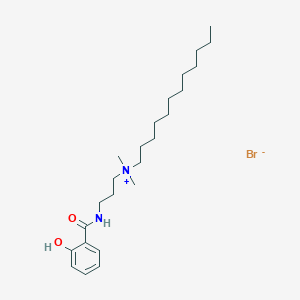
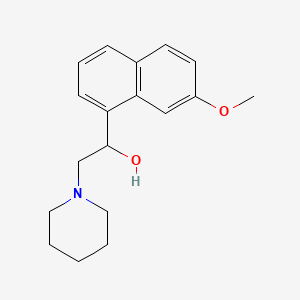
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)
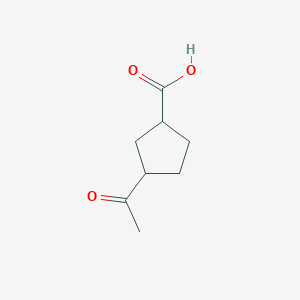
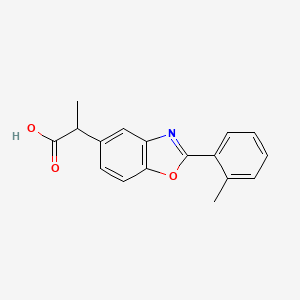
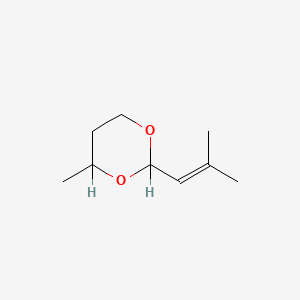
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
